Product packaging for 4'-Hydroxy diclofenac-d4(Cat. No.:CAS No. 153466-65-0)

4'-Hydroxy diclofenac-d4

Cat. No.: B196401
CAS No.: 153466-65-0
M. Wt: 300.2 g/mol
InChI Key: DCOPUUMXTXDBNB-SCFZSLNVSA-N
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Description

Role of Stable Isotope Labeling in Enhancing Analytical Accuracy and Precision

Stable isotope labeling, particularly with deuterium (B1214612), is a cornerstone for improving analytical accuracy and precision. In techniques like mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS), deuterated compounds serve as internal standards. By adding a known quantity of a deuterated analog to a sample, researchers can compensate for variations in sample preparation, matrix effects, and instrument response. This internal standardization method significantly reduces variability, leading to more reliable and reproducible quantitative data musechem.comclearsynth.comscioninstruments.comkcasbio.com. The precise mass difference between the analyte and its deuterated counterpart allows for clear differentiation in the mass spectrum, minimizing interference and enhancing sensitivity, especially when analyzing trace amounts of substances musechem.comsilantes.com.

Strategic Applications of Deuterated Compounds in Biomedical and Environmental Studies

Deuterated compounds have broad applications across various scientific fields. In biomedical research, they are crucial for pharmacokinetic studies, allowing scientists to trace the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites with high precision metsol.comisowater.comacs.org. They are also used in metabolic flux analysis to understand complex biochemical pathways and in drug discovery for target identification and lead optimization metsol.comwiseguyreports.com. In environmental studies, deuterated compounds can act as tracers to monitor pollutants, understand ecological cycles, and analyze the fate of substances in the environment clearsynth.comisowater.comadesisinc.com. Their ability to mimic the behavior of unlabeled compounds while being distinguishable by mass makes them ideal for quantitative analysis in complex matrices scioninstruments.com.

Specific Significance of Diclofenac-d4 as a Research Tool and Model Isotopic Standard

Diclofenac-d4 (6-[(2,6-dichlorophenyl)amino]-benzene-2,3,4,5-d4-acetic acid) holds particular importance as a research tool and an isotopic standard. Its primary application is as an internal standard for the accurate quantification of diclofenac (B195802) in biological samples, such as plasma, blood, and urine, using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) caymanchem.commdpi.combiomol.comveeprho.comclearsynth.comsynzeal.comclearsynth.comresearchgate.netbioscience.co.ukbiomol.com.

The use of Diclofenac-d4 is vital for method development and validation in analytical laboratories, ensuring that the methods used to measure diclofenac concentrations are robust, sensitive, and precise mdpi.comclearsynth.comsynzeal.comclearsynth.com. Research has demonstrated its effectiveness in forensic toxicology and pharmacokinetic studies, where precise measurement of drug levels is critical mdpi.com. For instance, studies have validated methods using Diclofenac-d4 as an internal standard, achieving low limits of quantification (e.g., 0.5 ng/mL) and demonstrating good recovery and minimal matrix effects mdpi.com. Furthermore, Diclofenac-d4 can serve as a model isotopic standard for understanding the behavior of deuterium-labeled compounds in analytical systems and for exploring the impact of deuteration on drug metabolism, though the latter is more commonly associated with deuterated drugs themselves rather than just standards isowater.comacs.orgnih.govmedchemexpress.com. The synthesis of hydroxylated metabolites, such as 4'-hydroxydiclofenac-d4, also utilizes similar deuterium labeling strategies, highlighting the broader utility of deuteration in diclofenac research clearsynth.comveeprho.comnih.gov.

Data Table: Validation Parameters for Diclofenac Quantification Using Diclofenac-d4 as an Internal Standard

The following table summarizes typical validation parameters reported in studies employing Diclofenac-d4 as an internal standard for the quantification of diclofenac. These parameters are crucial for establishing the reliability of analytical methods.

ParameterReported Value(s)Reference
Lower Limit of Quantification0.5 ng/mL mdpi.com
Linearity of Calibration Curve0.5–500 ng/mL mdpi.com
Recovery72.0–102.2% mdpi.com
Matrix Effect2.2–28.0% of nominal values mdpi.com
Intra-day Accuracy/PrecisionNot greater than 15% mdpi.com
Inter-day Accuracy/PrecisionNot greater than 15% mdpi.com
Purity of Diclofenac-d4≥99% deuterated forms (d1-d4) caymanchem.combioscience.co.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11Cl2NO2 B196401 4'-Hydroxy diclofenac-d4 CAS No. 153466-65-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19)/i1D,2D,4D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOPUUMXTXDBNB-SCFZSLNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])CC(=O)O)NC2=C(C=CC=C2Cl)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512155
Record name [2-(2,6-Dichloroanilino)(~2~H_4_)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153466-65-0
Record name [2-(2,6-Dichloroanilino)(~2~H_4_)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Characterization of Diclofenac D4 for Research Applications

Methodologies for Deuterium (B1214612) Incorporation and Synthetic Pathways

The introduction of deuterium atoms into the Diclofenac (B195802) molecule can be achieved through various synthetic strategies, primarily involving hydrogen-deuterium (H-D) exchange reactions or multi-step synthesis from deuterated starting materials.

One common approach involves the H-D exchange of aromatic amines and amides. researchgate.net For instance, trifluoroacetic acid-d (CF3COOD) can be employed as both the reaction solvent and the deuterium source, facilitating efficient deuterium incorporation into substrates like Diclofenac. researchgate.net This method is advantageous for its directness in labeling the aromatic rings. researchgate.net

Another documented synthetic pathway to produce Diclofenac-d4, specifically with deuterium atoms on the phenylacetic acid ring, commences from [2H5]-bromobenzene in a six-step reaction. researchgate.net While the specific steps are not detailed in the provided literature, this approach builds the deuterated ring system from a commercially available deuterated precursor, ensuring specific labeling.

Furthermore, microwave-enhanced H/D-exchange reactions have proven to be a highly efficient method for direct deuterium labeling. researchgate.net These reactions can be catalyzed by acids, bases, or transition metals (both homogeneous and heterogeneous), or a combination thereof, to achieve high levels of deuterium incorporation. researchgate.net The choice of catalyst and reaction conditions can be tailored to optimize the efficiency and selectivity of the deuteration process. nih.gov

A general synthetic route for non-deuterated Diclofenac often starts with the condensation of 2,6-dichloroaniline (B118687) and a phenylacetic acid derivative. researchgate.net For the synthesis of Diclofenac-d4, a deuterated phenylacetic acid moiety would be utilized in a similar condensation reaction.

Method Deuterium Source Key Features
H-D ExchangeTrifluoroacetic acid-d (CF3COOD)Direct deuteration of the aromatic rings. researchgate.net
Multi-step Synthesis[2H5]-bromobenzeneBuilds the molecule from a deuterated starting material, ensuring specific labeling. researchgate.net
Microwave-enhanced H/D ExchangeD2OEfficient and rapid labeling with various catalytic systems. researchgate.net

Spectroscopic and Chromatographic Techniques for Isotopic Purity Verification

The verification of isotopic purity is a critical step in the characterization of Diclofenac-d4, ensuring its suitability as an internal standard. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Mass Spectrometry (MS) and tandem mass spectrometry (MS/MS) are primary tools for confirming the mass shift due to deuterium incorporation and for assessing isotopic enrichment. nih.govresearchgate.net In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the quantification of Diclofenac in biological matrices, Diclofenac-d4 is used as the internal standard. nih.govfishersci.com The distinct mass-to-charge (m/z) ratio of Diclofenac-d4 compared to the unlabeled Diclofenac allows for their simultaneous detection and quantification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of Diclofenac-d4. nih.gov Prior to analysis, derivatization of the carboxylic acid group is often necessary to improve volatility and chromatographic performance. nih.gov GC-MS provides high-resolution separation and sensitive detection, enabling the confirmation of the molecular weight and the assessment of isotopic purity.

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) offers a specialized approach for the precise measurement of isotope ratios. nih.gov This technique can be used for the in-depth characterization of stable isotope-labeled compounds, providing valuable information on the isotopic composition. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR, is instrumental in determining the positions of deuterium incorporation. researchgate.netfarmaciajournal.com The absence or significant reduction of proton signals at specific chemical shifts in the ¹H NMR spectrum of Diclofenac-d4, when compared to the spectrum of unlabeled Diclofenac, directly indicates the sites of deuteration. farmaciajournal.comchemicalbook.com

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard method for assessing the chemical purity of Diclofenac-d4. nih.gov While not directly providing information on isotopic composition, it ensures that the deuterated compound is free from other chemical impurities. The retention time of Diclofenac-d4 is expected to be very similar to that of unlabeled Diclofenac under typical reversed-phase HPLC conditions. nih.gov

Technique Information Obtained
Mass Spectrometry (MS / MS/MS)Confirmation of mass shift, assessment of isotopic enrichment. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)Molecular weight confirmation, isotopic purity assessment. nih.gov
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)Precise measurement of isotope ratios. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyDetermination of deuterium labeling positions. researchgate.netfarmaciajournal.com
High-Performance Liquid Chromatography (HPLC)Assessment of chemical purity. nih.gov

Assessment of Deuterium Labeling Position and Extent

The precise location and the degree of deuterium labeling are critical parameters that define the quality of Diclofenac-d4.

The formal chemical name for a common commercially available version of Diclofenac-d4 is 2-[2-(2,6-dichloroanilino)phenyl-3,4,5,6-d4]acetic acid , indicating that the four deuterium atoms are located on the phenyl ring of the phenylacetic acid moiety. caymanchem.com The CAS number for this specific isotopologue is 153466-65-0. caymanchem.combiosynth.com

The extent of deuterium labeling is typically reported as isotopic purity. For Diclofenac-d4 intended for use as an internal standard, the isotopic purity is generally high, often stated as ≥99% deuterated forms (d1-d4). caymanchem.com This signifies that the majority of the molecules contain four deuterium atoms, with minor contributions from molecules containing one, two, or three deuterium atoms.

The molecular formula of Diclofenac-d4 is C14H7D4Cl2NO2, and its molecular weight is approximately 300.17 g/mol , which is higher than that of unlabeled Diclofenac (C14H11Cl2NO2, molecular weight approx. 296.15 g/mol ). biosynth.comlgcstandards.com This mass difference is the basis for its use as an internal standard in mass spectrometric analyses.

Parameter Specification
Chemical Name 2-[2-(2,6-dichloroanilino)phenyl-3,4,5,6-d4]acetic acid caymanchem.com
CAS Number 153466-65-0 caymanchem.combiosynth.com
Molecular Formula C14H7D4Cl2NO2 biosynth.comlgcstandards.com
Molecular Weight ~300.17 g/mol biosynth.comlgcstandards.com
Deuterium Labeling Position Phenyl ring of the phenylacetic acid moiety caymanchem.com
Isotopic Purity ≥99% deuterated forms (d1-d4) caymanchem.com

Advanced Bioanalytical Methodologies Employing Diclofenac D4 As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that relies on the addition of a known amount of a stable isotope-labeled analogue of the analyte to the sample. This analogue, ideally possessing identical chemical and physical properties to the native analyte, allows for the correction of systematic and random errors that may occur during sample preparation, extraction, and instrumental analysis waters.comclearsynth.comscioninstruments.comresearchgate.net.

Theoretical Framework and Mechanistic Advantages in Trace Analysis

The theoretical foundation of IDMS with SIL internal standards rests on the premise that the labeled analogue behaves identically to the native analyte throughout the entire analytical process, differing only in its mass-to-charge ratio (m/z) waters.comclearsynth.comscioninstruments.comresearchgate.net. This identical behavior ensures that both the analyte and the internal standard experience the same losses during sample preparation (e.g., extraction, evaporation) and the same variations in ionization efficiency within the mass spectrometer waters.comscioninstruments.comscispace.com. Consequently, by measuring the ratio of the analyte's signal to the internal standard's signal, variations in sample handling and instrumental performance are effectively normalized waters.comscioninstruments.com.

Deuterated compounds, such as Diclofenac-d4, are frequently employed as internal standards due to their relatively lower production costs compared to standards labeled with heavier isotopes like Carbon-13 or Nitrogen-15 researchgate.netscispace.com. The deuterium (B1214612) atom (²H) replaces hydrogen atoms (¹H) in the molecule, creating a distinct mass difference while largely preserving the chemical reactivity and physical properties of the parent compound waters.comclearsynth.comresearchgate.netresearchgate.net. This similarity is critical for achieving comparable extraction efficiencies and chromatographic retention times, which are essential for accurate quantification, especially in trace analysis where even minor variations can lead to significant inaccuracies waters.comscispace.comchromatographyonline.com. The ability to distinguish between the analyte and its deuterated analogue by their unique m/z values allows for precise monitoring and ratio calculation in the mass spectrometer clearsynth.comscioninstruments.com.

Correction for Matrix Effects and Ion Suppression Phenomena

Biological samples, such as plasma, serum, urine, and tissue homogenates, contain a complex mixture of endogenous compounds (e.g., salts, lipids, proteins, metabolites) that can interfere with the ionization process in the mass spectrometer waters.comresearchgate.net. These interferences manifest as "matrix effects," which can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification waters.comresearchgate.netchromatographyonline.comresearchgate.netreddit.com. Ion suppression is more commonly observed and occurs when co-eluting matrix components reduce the analyte's signal intensity waters.comresearchgate.net.

However, it is crucial to acknowledge that deuteration can subtly alter a molecule's lipophilicity, potentially leading to slight differences in chromatographic retention times between the analyte and its deuterated standard waters.comchromatographyonline.comresearchgate.net. If these retention times differ significantly, the analyte and internal standard may experience different degrees of matrix effects, a phenomenon known as "differential matrix effects" waters.comchromatographyonline.comresearchgate.net. Therefore, thorough method validation, including specific assessment of matrix effects and potential coelution issues, is paramount when using deuterated internal standards chromatographyonline.comresearchgate.netreddit.com.

Development and Validation of Chromatographic-Mass Spectrometric Assays

Diclofenac-d4 has been widely adopted as an internal standard in various bioanalytical methods employing LC-MS/MS and GC-MS/MS techniques for the quantification of Diclofenac (B195802) in diverse biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a prevalent technique for the quantification of Diclofenac in biological samples, and Diclofenac-d4 serves as an effective internal standard in numerous validated methods nih.govresearchgate.netmdpi.comdntb.gov.uaepa.govresearchgate.netresearchgate.netnih.govijpsonline.comubbcluj.rofishersci.comlew.roijpsonline.comnih.govresearchgate.netnih.govresearchgate.net. These methods are designed to achieve high sensitivity and specificity, enabling the accurate determination of Diclofenac concentrations in matrices such as human plasma, whole blood, urine, and postmortem tissues mdpi.comresearchgate.netnih.govijpsonline.comubbcluj.rofishersci.comlew.roijpsonline.comnih.govresearchgate.netnih.gov.

Table 1: Validation Parameters of Bioanalytical Methods Employing Diclofenac-d4

TechniqueMatrixLLOQ (ng/mL)Linearity Range (ng/mL)Accuracy (±%)Precision (RSD%)Recovery (%)Matrix Effect (%)Reference(s)
LC-MS/MSHuman Plasma~2018.75-2000.25N/AN/AN/AN/A ijpsonline.comijpsonline.com
LC-MS/MSHuman Plasma11-1000N/A<5>86N/A fishersci.com
LC-MS/MSHuman Plasma24.224.2-3100.8N/AN/AN/AN/A lew.ro
LC-MS/MSHuman Plasma3.93.9-1194N/AN/AN/AN/A ubbcluj.ro
UHPLC-QqQ-MS/MSPostmortem0.50.5-500≤15≤1572.0–102.22.2–28.0 mdpi.comresearchgate.netnih.gov
UHPLC-QqQ-MS/MSRabbit PlasmaN/AN/AN/AN/A72.0–102.22.2–28.0 dntb.gov.uaresearchgate.net
LC-MS/MSMouse PlasmaN/A10-5000N/AN/AN/AN/A epa.gov
GC-QqQ-MS/MSWhole Blood0.10.1-200≤15≤1592.2-105.9-7.8 to 5.9 nih.gov

Note: "N/A" indicates that the specific parameter was not explicitly reported or calculable from the provided snippets.

These methods typically involve sample preparation steps such as liquid-liquid extraction (LLE) or protein precipitation, followed by chromatographic separation on reversed-phase columns (e.g., C18) using gradient or isocratic elution. Detection is usually performed in Multiple Reaction Monitoring (MRM) mode, utilizing specific precursor-to-product ion transitions for both Diclofenac and Diclofenac-d4 to ensure selectivity and sensitivity nih.govmdpi.comresearchgate.netubbcluj.rolew.roijpsonline.comnih.gov. For instance, a UHPLC-QqQ-MS/MS method for postmortem samples reported transitions of m/z 297.3→214.3 for Diclofenac and m/z 301.5→220.2 for Diclofenac-d4 mdpi.comresearchgate.net.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Methodologies

GC-MS/MS, particularly with a triple quadrupole mass spectrometer (GC-QqQ-MS/MS), is also employed for Diclofenac analysis, with Diclofenac-d4 serving as the internal standard nih.govresearchgate.net. These methods are often developed for matrices like whole blood nih.govresearchgate.net. A notable GC-QqQ-MS/MS method for Diclofenac in whole blood achieved an ultra-sensitive determination without derivatization nih.gov. This method demonstrated linearity from 0.1 to 200 ng/mL, with a coefficient of determination (R²) of 0.999, and a lower limit of quantification (LLOQ) of 0.1 ng/mL nih.gov. The recovery and matrix effect values were reported to be within acceptable ranges (92.2-105.9% and -7.8 to 5.9%, respectively), highlighting the method's robustness and suitability for routine analysis nih.gov. GC-MS/MS techniques are also utilized with deuterated standards for various other analyses, demonstrating the broader applicability of this approach asme.orgnih.govresearchgate.netnih.govwaters.com.

Ultra-High Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry (UHPLC-QqQ-MS/MS) for Enhanced Sensitivity and Specificity

UHPLC-QqQ-MS/MS represents an advancement over conventional LC-MS/MS, offering improved chromatographic resolution, faster analysis times, and enhanced sensitivity and specificity mdpi.comresearchgate.netnih.govnih.gov. These advantages are particularly beneficial for quantifying low concentrations of analytes in complex biological matrices. Diclofenac-d4 has been successfully employed as an internal standard in UHPLC-QqQ-MS/MS methods developed for various applications, including forensic toxicology and pharmacokinetic studies mdpi.comresearchgate.netnih.gov.

Methods utilizing UHPLC-QqQ-MS/MS with Diclofenac-d4 have reported highly sensitive quantification, with LLOQs as low as 0.5 ng/mL in postmortem samples mdpi.comresearchgate.netnih.gov. These methods typically feature rapid sample preparation, such as liquid-liquid extraction, followed by rapid chromatographic separations using sub-2 µm particle columns, enabling short run times mdpi.comresearchgate.netnih.govnih.gov. The combination of UHPLC's chromatographic power and the selectivity of MS/MS detection, coupled with the error-correcting capabilities of Diclofenac-d4, results in highly reliable and sensitive assays mdpi.comresearchgate.netnih.govtechnologynetworks.com. For example, studies have reported matrix effects ranging from 2.2% to 28.0% and accuracies and precisions within 15% mdpi.comresearchgate.netnih.gov. The use of UHPLC-QqQ-MS/MS in conjunction with Diclofenac-d4 is crucial for achieving the sensitivity and specificity required for accurate quantification in demanding bioanalytical scenarios.

Optimization of Sample Preparation Techniques

Effective sample preparation is paramount for the successful quantification of diclofenac in complex biological matrices. Diclofenac-d4 is typically added to samples at an early stage to ensure it undergoes similar extraction and ionization processes as the analyte. Common methods employed include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE) Strategies

Liquid-liquid extraction is a widely adopted technique for isolating diclofenac and its deuterated analog from biological fluids such as plasma, blood, urine, and tissue homogenates. A typical LLE protocol involves adjusting the pH of the sample, followed by extraction with an immiscible organic solvent.

For instance, postmortem blood samples have been processed by transferring an aliquot (e.g., 200 µL) into a vial, followed by the addition of the methanolic internal standard solution (Diclofenac-d4) and a buffer solution (e.g., 0.5 M ammonium (B1175870) carbonate, pH 9) mdpi.com. Subsequently, extraction is performed using ethyl acetate (B1210297) (e.g., 2 mL) for a specified duration (e.g., 10 minutes), followed by centrifugation. The organic phase, containing both diclofenac and Diclofenac-d4, is then collected and evaporated to dryness, with the residue reconstituted in a suitable solvent (e.g., methanol) for LC-MS/MS analysis mdpi.com. Other studies have employed acidification with hydrochloric acid (e.g., 0.1 M or 1 N) before extraction with ethyl acetate tandfonline.comfishersci.com. In some protocols, acetonitrile (B52724) is used as a precipitating agent after acidification and addition of salts ajol.info. The efficiency of LLE is often reported with recovery values ranging from 72.0% to 102.2% mdpi.comresearchgate.netnih.govresearchgate.net.

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction offers an alternative or complementary approach for sample clean-up and analyte enrichment. While LLE is frequently cited, SPE methods have also been developed for diclofenac analysis. For example, a method utilizing Thermo Scientific SOLA cartridges and plates has been described for fast and efficient sample preparation of human plasma fishersci.com. Another approach involves online-SPE coupled with LC-ESI-MS/MS, allowing for the direct analysis of small volumes of whole blood with a rapid extraction phase nih.gov. General SPE protocols involve loading the sample onto a sorbent material, washing away interfering substances, and then eluting the target analytes, including Diclofenac-d4, with an appropriate solvent researchgate.netacs.org.

Rigorous Validation of Analytical Performance Parameters

The reliability of bioanalytical methods employing Diclofenac-d4 as an internal standard is established through comprehensive validation, assessing parameters such as linearity, accuracy, precision, and sensitivity.

Evaluation of Linearity and Calibration Curve Fidelity

The linearity of the analytical method is assessed by analyzing a series of calibration standards prepared at different concentrations of diclofenac, spiked with Diclofenac-d4. The method demonstrates good linearity over a defined concentration range, typically characterized by a coefficient of determination (R²) greater than 0.99.

Table 1: Linearity Ranges and Correlation Coefficients (R²) for Diclofenac Quantification

Study ReferenceLinearity Range (ng/mL or ng/g)Coefficient of Determination (R²)
mdpi.comresearchgate.netnih.govresearchgate.net0.5 – 500> 0.997
researchgate.netresearchgate.net0.1 – 2000.999
ajol.info0.25 – 40 (µg/mL)0.9991 / 0.9982
fishersci.com1 – 1000Not specified, but good linearity
globalresearchonline.net5 – 20 (µg/mL)0.998
researchgate.net5 – 20000.9998
researchgate.net0.05 – 5.00> 0.9910
up.ac.za5.6 – 5400Not specified

The analysis of samples at concentrations exceeding the upper limit of the calibration range (e.g., 1000 ng/mL) often results in detector saturation, indicating the need to dilute such samples before analysis mdpi.comresearchgate.netnih.gov.

Assessment of Accuracy and Precision (Intra- and Interday Variability)

Accuracy and precision are critical parameters evaluated to ensure the method's reliability. Accuracy refers to the closeness of the measured value to the true value, while precision refers to the reproducibility of the measurements. These are typically assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.

Table 2: Accuracy and Precision Data for Diclofenac Quantification

Study ReferenceParameterReported Values
mdpi.comresearchgate.netnih.govresearchgate.netIntra- and Interday Accuracy/PrecisionNot greater than 15%
nih.govIntra- and Interday AccuracyDid not exceed 15.0%
nih.govIntraday RSD%0.8% to 13.1%
nih.govInterday RSD%0.3% to 14.6%
fishersci.comPrecision (%CV)< 5% (n=6)
ijpsonline.comWithin-batch Precision2.6% to 9.95%
ijpsonline.comWithin-batch Accuracy93.05% to 113.46%
ijpsonline.comIntra-day Precision2.66% to 9.95%
ijpsonline.comIntra-day Accuracy96.22% to 113.46%
ijpsonline.comBetween-batch Precision5.93% to 11.20%
ijpsonline.comBetween-batch Accuracy99.23% to 103.01%
researchgate.netRepeatability (RSD)< 18.8%
researchgate.netIntermediary Precision (RSD)< 15.3%
researchgate.netAccuracy (RE)-2.3% to 14.9%
researchgate.netWithin-day RSDs0.66% to 14.00%
researchgate.netBetween-day RSDs0.59% to 15.78%

The recovery values for diclofenac and Diclofenac-d4 were reported to be within the range of 72.0% to 102.2% in some studies mdpi.comresearchgate.netnih.govresearchgate.net, and 92.2% to 105.9% in others researchgate.netresearchgate.net. Matrix effects were also evaluated, with reported values ranging from 2.2% to 28.0% mdpi.comresearchgate.netnih.govresearchgate.net or -7.8% to 5.9% researchgate.netresearchgate.net.

Determination of Lower Limits of Detection and Quantification

The sensitivity of the bioanalytical method is defined by its lower limit of detection (LOD) and lower limit of quantification (LLOQ). These parameters are critical for accurately measuring low concentrations of diclofenac in biological samples.

Table 3: Lower Limits of Detection (LOD) and Quantification (LOQ) for Diclofenac

Study ReferenceLOD (ng/mL)LOQ (ng/mL)
mdpi.comresearchgate.netnih.govresearchgate.net-0.5
researchgate.netresearchgate.net0.050.1
ajol.info0.05 (µg/mL)0.25 (µg/mL)
fishersci.com-1
researchgate.net-5
researchgate.net0.0150.048
nih.gov6 fmol (on column)-

These values demonstrate the high sensitivity achievable with methods employing Diclofenac-d4 as an internal standard, enabling the detection and quantification of diclofenac at trace levels in various biological matrices.

Pharmacokinetic and Metabolic Research Applications of Diclofenac D4

Quantitative Analysis of Diclofenac (B195802) and its Metabolites in Complex Biological Matrices

The use of Diclofenac-d4 as an internal standard is fundamental for achieving robust quantitative data in various biological samples, enhancing the reliability of pharmacokinetic and toxicological studies caymanchem.comnih.govnih.govresearchgate.netnih.govresearchgate.netnih.govmedchemexpress.comup.ac.zaveeprho.com.

Tissue-Specific Concentration Profiling

The application of Diclofenac-d4 extends to the quantification of diclofenac in various tissues, providing insights into its tissue distribution and potential accumulation. Studies have measured diclofenac concentrations in tissues such as placenta, kidney, liver, and heart, as well as in synovial tissue and fluid nih.govnih.govnih.govnih.govnih.govnih.gov. For example, in a study investigating topical diclofenac penetration, concentrations in muscle tissue were found to be significantly higher after topical application (average 9.29 ng/mL) compared to oral administration (0.66 ng/mL) nih.gov. Conversely, synovial membrane concentrations were lower with topical application (4.99 ng/mL) than oral administration (15.07 ng/mL) nih.gov. In post-mortem analysis, diclofenac was detected in liver (50.5 ng/g) and kidney (153.8 ng/g) tissues nih.govnih.govresearchgate.net.

Excretion Pathway Investigations in Urine and Bile

Diclofenac-d4 is instrumental in studies examining the excretion pathways of diclofenac and its metabolites. Quantitative analysis in urine and bile samples helps elucidate the routes and extent of drug elimination caymanchem.comnih.govnih.govresearchgate.netdoria.fioup.com. Research has shown that diclofenac and its metabolites are present in bile, with some studies suggesting that biliary excretion is a significant route for diclofenac metabolites doria.fioup.com. In post-mortem investigations, diclofenac was quantified in urine (e.g., 82.4 ng/mL, 12631.3 ng/mL) and bile (e.g., 14931.1 ng/mL), highlighting its presence in these excretory fluids nih.govnih.govresearchgate.net.

Forensic Toxicological Research Applications in Post-mortem Specimens

In forensic toxicology, Diclofenac-d4 is essential for the sensitive and accurate quantification of diclofenac in post-mortem specimens, aiding in cases of suspected intoxication or overdose nih.govnih.govresearchgate.netmdpi.comresearchgate.net. The validated UHPLC-QqQ-MS/MS method, utilizing Diclofenac-d4 as an internal standard, enabled the determination of diclofenac in a range of post-mortem biological materials including blood, urine, vitreous humor, bile, stomach content, placenta, kidney, liver, heart, and even exhumated fetus bones nih.govnih.govresearchgate.netresearchgate.net. For instance, diclofenac concentrations in post-mortem blood samples from one case were reported as 429.4 ng/mL, and in stomach content as 229.1 ng/mL nih.govnih.govresearchgate.net. The method's validation parameters, such as an LLOQ of 0.5 ng/mL and recovery values between 72.0–102.2%, underscore its suitability for forensic analysis nih.govnih.govresearchgate.net.

Elucidation of Diclofenac Biotransformation Pathways

Diclofenac-d4 plays a vital role in understanding how the body processes diclofenac, specifically in identifying and characterizing its metabolic transformations nih.govveeprho.comchembk.comnih.govresearchgate.net.

Identification and Characterization of Deuterated Metabolites

The use of Diclofenac-d4 allows researchers to identify and quantify specific deuterated metabolites, thereby confirming metabolic pathways and the origin of functional groups. For example, 4'-Hydroxy Diclofenac-d4 is a known metabolite of diclofenac nih.govveeprho.comchembk.comnih.govresearchgate.net. The synthesis and use of such deuterated metabolites help in tracing the metabolic fate of the parent drug. Studies have identified 4'-hydroxy-diclofenac and 5-hydroxy-diclofenac as major and minor phase I metabolites, respectively, along with acylglucuronides and sulfates as phase II metabolites, in in vitro liver coculture systems nih.gov. The ability to synthesize and analyze these labeled metabolites is crucial for accurately mapping the biotransformation routes of diclofenac nih.govveeprho.comchembk.comnih.govresearchgate.net.

Compound List:

Diclofenac

Diclofenac-d4

4'-Hydroxy Diclofenac

this compound

5-Hydroxy Diclofenac

Diclofenac-acyl-glucuronide

4'-Hydroxy Diclofenac Acyl Glucuronide

Diclofenac-sulfate

Aceclofenac

Aceclofenac D-2

Misoprostol acid

Methotrexate

In Vitro and In Vivo Metabolic Profiling Studies

In vitro and in vivo metabolic profiling studies are essential for identifying and quantifying the metabolites of a drug. Diclofenac-d4 is utilized in these studies to trace metabolic pathways and to serve as an internal standard for accurate quantification of diclofenac and its metabolites in biological samples. Research has identified that diclofenac undergoes significant metabolism primarily through hydroxylation and glucuronidation pharmgkb.org. The major hydroxylation product is 4'-hydroxydiclofenac, which is generated by CYP2C9 pharmgkb.org. Further hydroxylation of diclofenac glucuronide can occur via CYP2C8, which may be clinically significant in defining major metabolic routes nih.gov. In vivo studies in rats have shown that diclofenac can be metabolized to 4'-OH- and 5-OH-diclofenac, which can form reactive quinone imines capable of reacting with glutathione (B108866) (GSH) and nucleophilic groups in proteins nih.gov. Diclofenac acyl glucuronide is another significant metabolite, formed by the UGT2B7 enzyme nsf.gov. These studies help elucidate the complete metabolic fate of diclofenac in various biological systems.

Investigation of Enzymatic Pathways Responsible for Diclofenac Metabolism

The investigation into the enzymatic pathways responsible for diclofenac metabolism highlights the roles of various cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs). Diclofenac metabolism in humans involves acyl glucuronidation, primarily catalyzed by UGT2B7, and phenyl hydroxylation, catalyzed by CYP2C9 and CYP3A4 nih.gov. CYP2C9 is notably involved in the 4'-hydroxylation of diclofenac pharmgkb.orgnih.gov. CYP3A4 can also mediate 5-hydroxylation, with its activity potentially enhanced by quinidine (B1679956) nih.gov. Furthermore, CYP2C8 has been implicated in the hydroxylation of diclofenac glucuronide nih.gov. Studies have also explored the metabolism of diclofenac in different species and tissues, revealing variations in glucuronidation rates and UGT isoform involvement, suggesting potential interspecies differences in metabolic pathways mdpi.com. For instance, while UGT2B17 plays a significant role in intestinal diclofenac glucuronidation, UGT2B7 is more closely correlated with liver glucuronidation mdpi.com.

Exploration of Deuterium (B1214612) Kinetic Isotope Effects on Pharmacokinetics and Biotransformation

The incorporation of deuterium (d4) into diclofenac allows for the exploration of deuterium kinetic isotope effects (KIEs) on its pharmacokinetics and biotransformation acs.org. The C-D bond is stronger than the C-H bond, leading to a higher activation energy for reactions involving the deuterated site. This can result in slower metabolic rates at the labeled positions, thereby potentially enhancing metabolic stability and altering pharmacokinetic profiles acs.org. While the primary focus of diclofenac-d4 is as an internal standard, the principle of KIEs is broadly applied to deuterated drugs to modify their ADME (Absorption, Distribution, Metabolism, Excretion) properties acs.org. Deuterium substitution can influence the rate-limiting steps in metabolic pathways, providing a means to study enzyme kinetics and identify metabolic soft spots .

Contributions to Research Methodologies for Therapeutic Drug Monitoring

Diclofenac-d4 plays a crucial role as a stable isotope-labeled internal standard in analytical methodologies, particularly for the quantification of diclofenac in biological matrices using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) medchemexpress.commedchemexpress.comnih.govcaymanchem.com. The use of an isotopically labeled internal standard is critical for accurate quantitation, compensating for variations in sample preparation, extraction efficiency, and instrument response acs.orgmedchemexpress.commedchemexpress.compsu.edu. By co-eluting and being detected similarly to the analyte but with a different mass-to-charge ratio, diclofenac-d4 allows for precise measurement of diclofenac concentrations in plasma, urine, or other biological fluids psu.edu. This is vital for therapeutic drug monitoring (TDM), pharmacokinetic studies, bioequivalence evaluations, and understanding drug-drug interactions medchemexpress.commedchemexpress.comresearchgate.net. The stability of the deuterium label is also advantageous for sample handling during analysis researchgate.net.

Environmental Fate and Ecotoxicological Research Utilizing Diclofenac D4

Tracing Environmental Distribution and Occurrence of Diclofenac (B195802) Chemical Species

The presence of diclofenac has been confirmed in various environmental matrices worldwide, including surface waters, groundwater, and even drinking water exeter.ac.ukresearchgate.net. Studies utilizing Diclofenac-d4 as an internal standard in analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are vital for accurately quantifying low concentrations of diclofenac and its transformation products in complex environmental samples doria.firesearchgate.net. These analytical techniques, often employing stable isotopic labeling (SIL), allow for sensitive and selective detection, thereby tracing the distribution and occurrence of diclofenac species in aquatic environments researchgate.netresearchgate.net. Research indicates that diclofenac is frequently detected in surface waters, with concentrations sometimes exceeding predicted no-effect levels, posing a threat to aquatic life acs.org.

Mechanistic Studies of Environmental Transformation and Degradation Processes

Understanding how diclofenac transforms and degrades in the environment is critical for assessing its ecological risk. Diclofenac can undergo various transformation processes, including microbial biodegradation and abiotic degradation such as photolysis exeter.ac.ukresearchgate.net. Diclofenac-d4 is instrumental in these mechanistic studies, allowing researchers to track the parent compound and its metabolites or degradation products with high precision doria.fi.

Microbial Biodegradation Pathway Elucidation (e.g., in activated sludge systems)

Microbial degradation is a key process influencing the environmental persistence of diclofenac. Studies investigating the biodegradation of diclofenac in activated sludge systems and other microbial environments are essential. While specific pathways are complex, research has explored the transformation of diclofenac by microbial communities. Deuterated diclofenac can be used to trace these metabolic pathways and identify intermediate products formed by microorganisms, providing insights into the efficiency and mechanisms of biodegradation in engineered systems like wastewater treatment plants exeter.ac.ukresearchgate.netresearchgate.net.

Photolytic and Other Abiotic Degradation Studies

Abiotic degradation, particularly photolysis, plays a significant role in the removal of diclofenac from surface waters exeter.ac.ukresearchgate.netdcu.ie. Studies have investigated the kinetics and mechanisms of diclofenac photodegradation, often noting that it can be rapid under sunlight researchgate.netdcu.ie. Humic materials can influence photodegradation rates, sometimes acting as photosensitizers and other times as protective filters, adding complexity to these processes dcu.ie. Diclofenac-d4 can be employed in controlled laboratory experiments to study direct and indirect photolysis, helping to elucidate the degradation pathways and identify phototransformation products under various environmental conditions researchgate.netdcu.ie.

Development of Advanced Environmental Monitoring and Surveillance Techniques

The accurate and sensitive detection of diclofenac in environmental samples requires sophisticated analytical methodologies. Diclofenac-d4 is widely used as an internal standard in LC-MS/MS techniques for the quantification of diclofenac in various matrices, including water, wastewater, and biological samples doria.firesearchgate.netcore.ac.uk. The use of isotopically labeled internal standards like Diclofenac-d4 helps to compensate for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and reliability of environmental monitoring data doria.firesearchgate.net. These advanced techniques are crucial for surveillance programs aimed at assessing the extent of pharmaceutical contamination in water resources.

Assessment of Isotopic Labeling on Environmental Behavior and Bioaccumulation Potential

Isotopic labeling, such as the deuteration in Diclofenac-d4, is primarily a tool for analytical chemistry and tracing studies rather than an inherent characteristic that alters the environmental behavior of diclofenac itself in a significant way. However, the study of biotransformation products of diclofenac has shown that metabolites can have drastically different environmental behaviors, including increased bioaccumulation potential and toxicity compared to the parent compound researchgate.net. For instance, one metabolite, diclofenac methyl ester (DCF-M310.03), showed a 25- to 110-fold increase in bioconcentration factors (BCFs) in aquatic invertebrates and a 430-fold increase in acute toxicity compared to diclofenac researchgate.net. While Diclofenac-d4 itself is used to track the parent compound, research into diclofenac's metabolites highlights how structural changes, including potential conjugation or esterification, can profoundly affect bioaccumulation and toxicity researchgate.net. The application of stable isotopic labeling (SIL) in analytical methods is key to identifying and quantifying these various species, thereby enabling a more comprehensive assessment of the environmental risks associated with diclofenac and its transformation products researchgate.netresearchgate.net.

Emerging Research Avenues and Methodological Innovations for Diclofenac D4

Integration with High-Resolution Mass Spectrometry and Advanced Separation Techniques

The application of Diclofenac-d4 is intrinsically linked to the advancements in mass spectrometry (MS) and sophisticated separation science. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), are the cornerstone techniques for quantifying diclofenac (B195802) with the aid of Diclofenac-d4. Ultra-high-performance liquid chromatography (UHPLC) coupled with triple quadrupole mass spectrometry (QqQ-MS/MS) is frequently employed due to its superior sensitivity, selectivity, and speed researchgate.netnih.govnih.govdntb.gov.uamdpi.comresearchgate.netresearchgate.net. These methods allow for the precise determination of diclofenac concentrations even at very low levels in complex biological samples like plasma, urine, and tissue homogenates.

The development and validation of these analytical methods are critical, and Diclofenac-d4 is integral to this process. Validation parameters such as linearity, limit of quantification (LOQ), accuracy, precision, recovery, and matrix effects are rigorously assessed. For instance, UHPLC-QqQ-MS/MS methods utilizing Diclofenac-d4 as an internal standard have demonstrated LOQs as low as 0.015 ng/mL researchgate.net or 0.5 ng/mL researchgate.netnih.govnih.govdntb.gov.uamdpi.comresearchgate.netresearchgate.net, with linearity often extending up to 500 ng/mL or higher researchgate.netnih.govnih.govdntb.gov.uamdpi.comresearchgate.netresearchgate.net. Recovery rates typically range from 72.0% to 102.2% researchgate.netnih.govnih.govdntb.gov.uamdpi.comresearchgate.netresearchgate.net, and matrix effects are managed to ensure reliable quantification. GC-MS methods have also been developed, demonstrating good sensitivity and specificity with LOQs around 0.25 ng/mL nih.gov.

Table 1: Representative Analytical Validation Parameters for Diclofenac Quantification using Diclofenac-d4 as Internal Standard

ParameterRepresentative Range/ValueSource(s)
Analytical TechniqueUHPLC-QqQ-MS/MS, GC-MS researchgate.netnih.govnih.govdntb.gov.uamdpi.comresearchgate.netresearchgate.netnih.gov
Limit of Quantification (LOQ)0.015 – 0.5 ng/mL researchgate.netnih.govnih.govdntb.gov.uamdpi.comresearchgate.netresearchgate.netnih.gov
Linearity Range0.25 – 1194 ng/mL researchgate.netnih.govnih.govdntb.gov.uamdpi.comresearchgate.netresearchgate.netnih.govubbcluj.ro
Recovery72.0% – 102.2% researchgate.netnih.govnih.govdntb.gov.uamdpi.comresearchgate.netresearchgate.net
Intra-/Inter-day Precision< 9% or ≤ 15% researchgate.netnih.govnih.govdntb.gov.uamdpi.comresearchgate.netresearchgate.netnih.gov
Matrix Effect2.2% – 28.0% researchgate.netnih.govnih.govdntb.gov.uamdpi.comresearchgate.netresearchgate.net

Applications in Systems Biology and Multi-Omics Approaches for Comprehensive Profiling

Stable isotope-labeled compounds, including Diclofenac-d4, are foundational for systems biology and multi-omics approaches, enabling the precise tracking and quantification of molecules within complex biological networks silantes.commetsol.com. While Diclofenac-d4 is primarily an internal standard for quantifying diclofenac itself, its role extends to ensuring the accuracy of omics data when diclofenac is a subject of study.

In metabolomics, Diclofenac-d4 can be used to accurately measure diclofenac and its metabolites in biological samples, providing critical data for understanding how the drug perturbs cellular metabolic pathways silantes.commetsol.com. Studies employing metabolic profiling, such as those using LC-HRMS or NMR, have identified numerous diclofenac metabolites in various organisms, offering insights into biotransformation pathways researchgate.netnih.gov. For example, research has identified diclofenac metabolites in mussels and studied its metabolic effects on water fleas and zebrafish, highlighting potential impacts on oxidative stress and energy metabolism researchgate.netnih.gov.

Furthermore, in transcriptomics-based studies, which form a part of multi-omics investigations, Diclofenac has been analyzed as part of chemical mixtures to understand its effects on gene expression patterns in organisms like zebrafish embryos nih.gov. In such complex experimental designs, the accurate quantification of individual components, like diclofenac, using a stable isotope-labeled internal standard like Diclofenac-d4, is paramount for the integrity of the omics data. This allows researchers to precisely correlate molecular changes observed in transcriptomics, proteomics, or metabolomics with exposure levels of the drug, thereby contributing to a comprehensive understanding of biological systems.

Development of Novel Deuterated Analogs for Highly Specific Research Objectives

The synthesis of novel deuterated analogs of diclofenac is driven by the need for highly specific research objectives, particularly in drug metabolism and pharmacokinetic studies. While Diclofenac-d4 serves as a general internal standard, specific research questions might necessitate analogs with deuterium (B1214612) incorporated at different positions or with other isotopic labels.

Research has focused on synthesizing stable isotope-labeled internal standards for diclofenac and its metabolites, such as 4'-hydroxydiclofenac. These syntheses often employ efficient deuterium labeling techniques, including microwave-enhanced hydrogen-deuterium (H/D) exchange reactions catalyzed by transition metals researchgate.net. Such methods allow for the precise incorporation of deuterium, creating labeled standards that are chemically identical to the parent compound but mass-distinct, thereby enabling sensitive and specific detection.

Beyond internal standards, the development of novel diclofenac analogs, generally, aims to mitigate toxicity or improve efficacy nih.govnih.govresearchgate.net. While not always deuterated, these efforts highlight the ongoing research into modifying the diclofenac structure for specific pharmacological goals. The principles applied in synthesizing deuterated analogs for analytical purposes can inform the development of other labeled compounds for tracing specific metabolic fates or understanding drug-target interactions at a molecular level.

Future Challenges and Opportunities in Stable Isotope-Labeled Compound Research and Application

The field of stable isotope-labeled compounds, including Diclofenac-d4, presents both significant challenges and vast opportunities. A primary challenge remains the cost and complexity associated with the synthesis of high-purity labeled compounds, which can limit accessibility for some research groups silantes.comtechsciresearch.com. Ensuring isotopic purity and minimizing potential fractionation issues during analysis are also critical technical hurdles silantes.com. Furthermore, the interpretation of complex data generated from multi-omics studies requires sophisticated analytical tools and expertise to accurately distinguish labeled from naturally occurring isotopes metsol.com. Standardizing analytical methods across different laboratories also poses a challenge .

Despite these challenges, the opportunities are substantial. The growing demand in proteomics, metabolomics, and systems biology fuels the need for precise molecular tracers like Diclofenac-d4 silantes.commetsol.comtechsciresearch.com. Increased investment in healthcare and life sciences research globally is driving the development of new applications for stable isotope-labeled compounds techsciresearch.com. These compounds offer unparalleled sensitivity and accuracy for tracing molecules through biochemical pathways, enabling non-invasive testing and accelerating drug development, particularly for rare diseases metsol.com.

Future research will likely focus on developing more sophisticated labeling strategies, expanding the application of these compounds to new therapeutic areas and environmental monitoring, and refining analytical methodologies for even greater sensitivity and throughput copernicus.org. The integration of stable isotope labeling with advanced omics technologies holds promise for a deeper understanding of complex biological processes and the development of more targeted and effective therapies.

Q & A

Q. How should Diclofenac-d4 be implemented as an internal standard in LC-MS/MS quantification of diclofenac?

Diclofenac-d4 is used to correct for matrix effects and instrument variability in quantitative analyses. Methodologically:

  • Chromatographic Setup : Use a C18 column with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to achieve baseline separation of diclofenac and its deuterated analog .
  • Mass Spectrometry : Employ electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM). Key transitions for Diclofenac-d4 include m/z 296.1 → 215.0 (quantifier) and 296.1 → 250.0 (qualifier) .
  • Sample Preparation : Liquid-liquid extraction (e.g., ethyl acetate) is recommended to minimize ion suppression. Spike Diclofenac-d4 into samples before extraction to account for recovery variability .

Q. What experimental factors influence the accuracy of Diclofenac-d4-based quantification in biological matrices?

  • Deuterium Placement : The four deuterium atoms on the benzene ring reduce hydrogen/deuterium exchange, ensuring stable isotopic labeling. Verify isotopic purity (>99%) via COA to avoid contamination .
  • Matrix Effects : Assess matrix-matched calibration curves (e.g., postmortem blood, urine) to validate linearity (R² > 0.99) and accuracy (85–115% recovery) .
  • Instrument Drift : Monitor internal standard response variability; a >20% deviation indicates the need for recalibration .

Q. How can researchers optimize sample preparation protocols for Diclofenac-d4 in complex matrices?

  • Extraction Efficiency : Compare solid-phase extraction (SPE) vs. protein precipitation for recovery rates. SPE with hydrophilic-lipophilic balance (HLB) cartridges typically yields >90% recovery for polar metabolites .
  • Internal Standard Volume : Use a 25 µL aliquot of 10 mM Diclofenac-d4 solution to maintain a 1:1 analyte-to-internal standard ratio, minimizing dilution errors .

Advanced Research Questions

Q. What validation criteria are critical when using Diclofenac-d4 in method development for regulatory compliance?

  • Selectivity : Demonstrate no interference at Diclofenac-d4’s retention time in blank matrices (e.g., plasma, liver homogenates) .
  • Precision and Accuracy : Intraday/interday CVs should be <15%, with accuracy within ±20% of the nominal concentration (FDA Bioanalytical Method Validation guidelines) .
  • Stability : Test freeze-thaw cycles (≥3), short-term (24 hr, room temperature), and long-term (-80°C, 30 days) stability. Diclofenac-d4 should degrade ≤10% under these conditions .

Q. How can researchers resolve contradictions in Diclofenac-d4 recovery data across laboratories?

  • Interlaboratory Calibration : Standardize protocols using reference materials (e.g., NIST-traceable Diclofenac-d4) and cross-validate with a third-party lab .
  • Data Harmonization : Apply consensus-based statistical models (e.g., Bland-Altman plots) to identify systematic biases in extraction or instrumentation .
  • Metadata Reporting : Document batch-specific COA details (e.g., lot number, purity) to trace variability sources .

Q. What advanced applications does Diclofenac-d4 enable in environmental chemistry research?

  • Adsorption Studies : Use Diclofenac-d4 as a tracer to quantify adsorption kinetics of diclofenac onto biochars or nanomaterials. Monitor deuterated vs. non-deuterated compound partitioning via LC-MS/MS .
  • Degradation Pathways : Co-inject Diclofenac-d4 in photolysis experiments to distinguish abiotic degradation products from matrix artifacts .

Q. How can cross-disciplinary studies leverage Diclofenac-d4 to explore pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Tissue Distribution : Combine Diclofenac-d4 with microdialysis probes to measure free drug concentrations in target tissues (e.g., synovial fluid), correcting for protein binding .
  • Metabolite Profiling : Use high-resolution MS (HRMS) to identify deuterium-retaining metabolites, confirming phase I/II metabolic pathways without isotopic interference .

Methodological Frameworks

  • Research Question Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses. For example: "Does deuterium labeling in Diclofenac-d4 alter its protein binding affinity compared to non-deuterated diclofenac?" .
  • Ethical Reproducibility : Adhere to CONSORT guidelines for randomized trials involving Diclofenac-d4, including blinding protocols and IRB-approved informed consent .

Data Presentation Standards

  • Supplementary Materials : Deposit raw MRM chromatograms, stability data, and validation reports in repositories like Zenodo, citing them in the main text .
  • Graphical Abstracts : Use schematics to compare Diclofenac-d4’s structure and MRM transitions against diclofenac, emphasizing deuterium placement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.